(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one
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Overview
Description
(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one is a synthetic organic compound that belongs to the imidazole family This compound is characterized by its complex structure, which includes fluorine, methoxy, and nitro functional groups attached to a central imidazole ring
Preparation Methods
The synthesis of (5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazole core, followed by the introduction of the substituent groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing techniques like microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Mechanism of Action
The mechanism of action of (5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to (5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one include other imidazole derivatives with different substituent groups. These compounds may share some chemical properties but differ in their biological activities and applications. For instance:
Dichloroaniline: An aniline derivative with chlorine substituents, used in the production of dyes and herbicides.
Steviol glycoside: A natural compound with sweetening properties, used in food and beverage industries.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with potential therapeutic applications in regulating inflammation.
Each of these compounds has unique features that distinguish them from this compound, highlighting the diversity and versatility of imidazole derivatives in scientific research.
Properties
IUPAC Name |
(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4/c1-31-20-12-4-16(5-13-20)22-25-21(14-15-2-8-19(9-3-15)27(29)30)23(28)26(22)18-10-6-17(24)7-11-18/h2-14H,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPOVZGFOOVERG-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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